molecular formula C22H28N2O10 B2488184 [5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate CAS No. 1094684-56-6

[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate

Cat. No.: B2488184
CAS No.: 1094684-56-6
M. Wt: 480.47
InChI Key: MZWWEWDWLNUUCF-UHFFFAOYSA-N
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Description

[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate is a useful research compound. Its molecular formula is C22H28N2O10 and its molecular weight is 480.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

The compound “[5-Acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate” and its derivatives have been extensively studied in the context of organic synthesis and derivative formation. Hasegawa, Tanahashi, and Kiso (1980) describe the synthesis of related compounds, providing insights into the chemical properties and potential applications in synthesizing complex organic molecules (Hasegawa, Tanahashi, & Kiso, 1980).

Medicinal Chemistry and Drug Design

In medicinal chemistry, derivatives of this compound have been explored for their potential as analgesic and antipyretic agents. Reddy, Ramana Reddy, and Dubey (2014) developed environmentally friendly syntheses of potential analgesic and antipyretic compounds, showing the relevance of this compound in the development of new therapeutic agents (Reddy, Ramana Reddy, & Dubey, 2014).

Biological Activity and Antitumor Potential

The compound and its derivatives have also been studied for their biological activity, particularly in antitumor research. Jing (2011) synthesized related compounds and evaluated their in vitro antitumor activity, indicating the compound's potential role in cancer research (Jing, 2011).

Anti-inflammatory Applications

The potential anti-inflammatory properties of derivatives of this compound have been a subject of research as well. Ilango et al. (2009) explored the synthesis and in vivo anti-inflammatory activity of novel derivatives, highlighting the compound's significance in developing new anti-inflammatory agents (Ilango, Valentina, Umarani, & Kumar, 2009).

Mechanism of Action

Target of Action

The primary target of this compound is cyclooxygenase 2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions.

Mode of Action

The compound interacts with COX-2, potentially inhibiting its activity . This interaction can lead to a decrease in the production of prostaglandins, which can result in reduced inflammation and pain.

Biochemical Pathways

The compound’s interaction with COX-2 affects the prostaglandin synthesis pathway . By inhibiting COX-2, the compound can reduce the production of prostaglandins, which are involved in the regulation of inflammatory responses.

Pharmacokinetics

In-silico studies suggest that the compound may have good bioavailability .

Result of Action

The inhibition of COX-2 and the subsequent reduction in prostaglandin production can lead to a decrease in inflammation and pain . This makes the compound potentially useful as an analgesic or anti-inflammatory agent.

Properties

IUPAC Name

[5-acetamido-6-(2-acetamidophenoxy)-3,4-diacetyloxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O10/c1-11(25)23-16-8-6-7-9-17(16)33-22-19(24-12(2)26)21(32-15(5)29)20(31-14(4)28)18(34-22)10-30-13(3)27/h6-9,18-22H,10H2,1-5H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWWEWDWLNUUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2NC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.